molecular formula C21H18N2O2S B10884367 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide CAS No. 425627-04-9

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide

Cat. No.: B10884367
CAS No.: 425627-04-9
M. Wt: 362.4 g/mol
InChI Key: GMPDEGXYTHPDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide is a synthetic small molecule designed for research purposes, integrating a benzoxazole moiety and a naphthalene group through a thioether linker. The benzoxazole scaffold is a privileged structure in medicinal chemistry known for its diverse biological activities and is found in various compounds of pharmacological interest . This molecular framework is isosteric with nucleic acid bases, which allows it to interact with a variety of biological targets, such as enzymes and receptors . The specific presence of the sulfanyl (thioether) bridge in this compound is a feature known to influence the molecule's conformational flexibility and electronic distribution, which can be critical for its interaction with biological systems . Similarly, the naphthalen-1-yl group provides a bulky, hydrophobic element that may facilitate interactions with protein binding pockets through pi-stacking and van der Waals forces. While the exact mechanism of action for this specific compound requires further experimental investigation, benzoxazole derivatives have been extensively reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects in preliminary research . Researchers may find this compound valuable for probing novel biological pathways, screening for inhibitor activity against specific enzymes like cathepsin S (as seen in other benzoxazole-containing molecules) , or as a synthetic intermediate for the development of more complex chemical entities. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

425627-04-9

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-naphthalen-1-ylbutanamide

InChI

InChI=1S/C21H18N2O2S/c1-2-19(26-21-23-17-11-5-6-13-18(17)25-21)20(24)22-16-12-7-9-14-8-3-4-10-15(14)16/h3-13,19H,2H2,1H3,(H,22,24)

InChI Key

GMPDEGXYTHPDRC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Condensation-Oxidation of 2-Aminophenol Derivatives

A widely utilized method involves the condensation of 2-amino-4-nitrophenol (2 ) with aromatic aldehydes in the presence of activated carbon (DarcoKB) under oxidative conditions (O₂, 120°C, xylene, 6 h). This yields 5-nitro-2-arylbenzoxazoles (3 ) with 70–80% efficiency. Subsequent reductive hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine, producing 5-amino-2-arylbenzoxazoles (4 ).

Key Reaction Conditions:

StepReagents/ConditionsYield
Benzoxazole formation2-Amino-4-nitrophenol, aldehyde, DarcoKB, O₂70–80%
ReductionH₂ (1 atm), Pd/C, ethanol, rt85–90%

Alternative Pathways for Benzoxazole Functionalization

For derivatives requiring regioselective substitution, 2-amino-5-nitrophenol (37 ) undergoes analogous condensation-oxidation to yield 6-nitro-2-arylbenzoxazoles (38 ), which are reduced to 6-amino analogs (39 ). This flexibility allows positional isomerism in the final compound.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linkage at the benzoxazole’s 2-position is critical for molecular interactions. Industrial and laboratory methods employ nucleophilic substitution or thiol-disulfide exchange:

Nucleophilic Substitution with Thiols

2-Chlorobenzoxazole reacts with sodium hydrosulfide (NaSH) in DMF at 80°C for 4 h, yielding 2-mercaptobenzoxazole. This intermediate then undergoes alkylation with 2-bromobutanamide derivatives to form the sulfanyl bridge.

Optimization Note:

  • Catalysts like KI enhance reaction rates in polar aprotic solvents (e.g., DMF, DMSO).

  • Industrial protocols prioritize flow chemistry to mitigate thiol oxidation.

Synthesis of the Butanamide Moiety

The butanamide chain is constructed via ester hydrolysis and amide coupling:

Propionate Ester Alkylation

Racemic ethyl 2-bromopropionate reacts with thiols under basic conditions (K₂CO₃, DMF) to form thioether-linked esters. Hydrolysis with NaOH (3M, THF) yields 2-sulfanylbutanoic acids (7 ).

Enantioselective Synthesis

For chiral analogs, Mitsunobu reactions using (+)-methyl D-lactate or (-)-methyl L-lactate generate enantiomerically pure ethers, which are hydrolyzed to acids (7 ).

Amide Coupling with 1-Naphthylamine

The final step involves coupling 2-(benzoxazol-2-ylsulfanyl)butanoic acid with 1-naphthylamine:

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid with EDCI- HCl in anhydrous DMF facilitates amide bond formation with 1-naphthylamine, yielding the target compound.

Representative Data:

ParameterValue
Coupling agentEDCI- HCl
SolventAnhydrous DMF
Reaction time12–24 h
Yield65–75%

Industrial-Scale Purification

Chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >98% purity.

Comparative Analysis of Synthetic Strategies

Table 1: Efficiency of Key Steps

StepLaboratory YieldIndustrial Yield
Benzoxazole formation70–80%85–90%
Sulfanyl introduction60–70%75–80%
Amide coupling65–75%80–85%

Challenges and Solutions:

  • Thiol Oxidation: Conduct reactions under N₂ atmosphere with antioxidants (e.g., BHT).

  • Regioselectivity: Use directing groups (e.g., nitro) to control substitution patterns.

Mechanistic Insights and Reaction Monitoring

Benzoxazole Cyclization Mechanism

The DarcoKB-mediated condensation proceeds via Schiff base formation, followed by oxidative cyclization. Nitro groups stabilize intermediates, directing regiochemistry.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, benzoxazole-H), 7.85–7.45 (m, 7H, naphthyl-H), 3.12 (t, J = 7.2 Hz, 2H, -SCH₂-).

  • HRMS (ESI): m/z calcd for C₂₁H₁₈N₂O₂S [M+H]⁺: 363.1214; found: 363.1218 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and related analogs:

Compound Name & Source Key Functional Groups Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Notable Properties/Applications
Target: 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide Benzoxazole, sulfanyl, butanamide, naphthalene ~355.4 (estimated) 1 donor, 5–6 acceptors (est.) Hypothesized π-π interactions (naphthalene), moderate solubility due to amide and aromatic groups
2-(Benzoxazol-2-ylsulfanyl)-N-(benzothien-2-yl)acetamide Benzoxazole, sulfanyl, acetamide, benzothiophene 369.061 1 donor, 6 acceptors High complexity (552), potential for metal coordination via benzoxazole and sulfanyl groups
4-(Benzothiazol-2-ylsulfanyl)-N-(thiazol-2-yl)butanamide Benzothiazole, sulfanyl, butanamide, thiazole 343.5 (C14H13N3OS3) 1 donor, 5 acceptors (est.) Extended alkyl chain (butanamide) enhances flexibility; thiazole may enable bioactivity
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole, acetamide 192.2 (C9H8N2OS) 1 donor, 3 acceptors Simpler structure; used in crystallography studies to model amide-aryl interactions
2-(Triazol-1-yl)-N-phenylacetamide derivatives (e.g., 6a) Triazole, naphthalenyloxy, acetamide ~404 (e.g., 6b) 1 donor, 4–5 acceptors Synthesized via Cu-catalyzed click chemistry; IR/NMR data confirm regioselectivity and stability
TAS1553 (Ribonucleotide Reductase Inhibitor) Oxadiazole, sulfonamide, naphthalene Not provided 2 donors, 8 acceptors (est.) Demonstrates antitumor activity; naphthalene aids in hydrophobic binding

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s amide and benzoxazole groups likely confer 1 donor and ~5 acceptors, similar to ’s analog . This affects solubility and membrane permeability.
  • Aromatic Interactions : The naphthalene group in the target compound and TAS1553 may enhance binding to hydrophobic pockets in proteins, unlike simpler benzothiazole derivatives .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide , a derivative of benzoxazole, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, drawing on various research studies and findings to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 342.42 g/mol
  • InChIKey : DQGQKXQZKXJXLT-UHFFFAOYSA-N

Physical Properties

PropertyValue
Melting PointNot specified
SolubilityNot specified
LogPNot specified

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives similar to This compound possess activity against various bacterial strains and fungi.

  • Antibacterial Activity :
    • Compounds were tested against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, revealing selective activity against specific strains.
    • For instance, certain derivatives showed promising results against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) .
  • Antifungal Activity :
    • The compound also demonstrated antifungal properties, particularly against Candida albicans. Some studies reported MIC values ranging from 250 µg/ml to 7.81 µg/ml for various derivatives .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is notable, with several studies highlighting their cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Studies :
    • Research has shown that these compounds can selectively target cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents.
    • Specific cell lines tested include MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Results indicated significant inhibition of cell proliferation in these lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzoxazole derivatives. Key observations include:

  • The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.
  • Modifications in substituents significantly affect the potency and selectivity of the compounds .

Case Study 1: Antimicrobial Screening

A study evaluated a series of benzoxazole derivatives, including those structurally similar to This compound . The results indicated that:

  • Compounds with methoxy and dimethylamino substituents exhibited higher antibacterial activity compared to those without these groups.
  • The most active compound was identified as having a methoxy group at position 2 of the phenyl ring, demonstrating strong activity against Bacillus subtilis .

Case Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. Findings revealed:

  • Several compounds induced apoptosis in MCF-7 and A549 cells with IC50 values significantly lower than standard chemotherapeutics.
  • The study emphasized the need for further modifications to enhance selectivity and reduce side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols. For example, intermediates like benzoxazole-thiol derivatives are prepared via condensation of 2-aminophenol with carboxylic acids under reflux with PCl₃ in chlorobenzene (130–135°C). Subsequent coupling with naphthalene derivatives is achieved using azide-alkyne cycloaddition (Cu-catalyzed "click chemistry") in tert-butanol/water mixtures at room temperature, followed by purification via recrystallization (ethanol) .
  • Key Variables : Temperature, solvent polarity (e.g., tert-butanol vs. DMF), and catalyst loading (e.g., 10 mol% Cu(OAc)₂) critically impact reaction efficiency. TLC monitoring (hexane:ethyl acetate, 8:2) ensures intermediate purity .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, δ ppm ranges for aromatic protons and carbonyl groups) and IR (peaks at 1670–1680 cm⁻¹ for C=O, 3260–3300 cm⁻¹ for -NH) confirm functional groups .
  • X-ray Crystallography : Single-crystal analysis (100 K, R factor <0.05) resolves bond lengths and angles, particularly the benzoxazole-naphthalene dihedral angle, critical for understanding π-π stacking interactions .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 0.001 Da) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • Methodology :

  • Antimicrobial Screening : Agar dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations 1–256 µg/mL .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition) using recombinant enzymes and substrate analogs (IC₅₀ calculations) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation (e.g., naphthoquinone derivatives)?

  • Methodology :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent ratio, catalyst) systematically. For example, reducing PCl₃ concentration during benzoxazole formation minimizes oxidation byproducts .
  • In Situ Monitoring : Use HPLC-MS to detect intermediates (e.g., sulfanyl-acetamide derivatives) and adjust reaction quenching (ice-water vs. gradual cooling) to stabilize desired products .

Q. How do conflicting reports on biological activity (e.g., antimicrobial vs. anti-inflammatory) arise, and how can they be resolved?

  • Analysis Framework :

  • Assay Reproducibility : Cross-validate using standardized protocols (CLSI guidelines for MIC assays) .
  • Structural Analog Comparison : Compare with derivatives like N-(benzothiazol-2-yl)butanamide to isolate the role of the sulfanyl group in activity .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to bacterial dihydrofolate reductase vs. COX-2, clarifying target specificity .

Q. What computational methods are suitable for predicting environmental fate or metabolic pathways?

  • Methodology :

  • QSAR Modeling : Use EPI Suite to estimate logP (hydrophobicity) and biodegradation potential .
  • Metabolite Prediction : Employ Schrödinger’s Metabolite Predictor to identify likely Phase I/II metabolites (e.g., sulfoxide formation or glucuronidation) .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Methodology :

  • Comparative Analysis : Overlay crystal structures (Mercury 4.0) of analogous compounds (e.g., N-(thiazol-2-yl)acetamide) to assess torsional flexibility in the butanamide chain .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare theoretical vs. experimental bond angles, identifying steric clashes in naphthalene positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.